molecular formula C10H20O B3386050 2,2,6,6-tetramethylcyclohexan-1-ol CAS No. 6948-41-0

2,2,6,6-tetramethylcyclohexan-1-ol

Cat. No.: B3386050
CAS No.: 6948-41-0
M. Wt: 156.26 g/mol
InChI Key: CRVSVXOGJXPOSY-UHFFFAOYSA-N
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Description

2,2,6,6-tetramethylcyclohexan-1-ol is an organic compound with the molecular formula C10H20O. It is a cyclohexanol derivative characterized by four methyl groups attached to the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,6,6-tetramethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2,2,6,6-tetramethylcyclohexanone. This reaction typically uses a metal catalyst such as palladium or platinum under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-tetramethylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2,6,6-tetramethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s reactivity and properties. In reduction reactions, the carbonyl group is reduced back to a hydroxyl group, restoring the original structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its four methyl groups, which provide steric hindrance and influence its chemical reactivity and physical properties. This structural feature distinguishes it from simpler cyclohexanol derivatives and contributes to its specific applications in various fields .

Properties

IUPAC Name

2,2,6,6-tetramethylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-9(2)6-5-7-10(3,4)8(9)11/h8,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVSVXOGJXPOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60288408
Record name 2,2,6,6-Tetramethylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6948-41-0
Record name NSC55768
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,6,6-Tetramethylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,6,6-tetramethylcyclohexan-1-ol
Reactant of Route 2
2,2,6,6-tetramethylcyclohexan-1-ol
Reactant of Route 3
2,2,6,6-tetramethylcyclohexan-1-ol
Reactant of Route 4
2,2,6,6-tetramethylcyclohexan-1-ol
Reactant of Route 5
2,2,6,6-tetramethylcyclohexan-1-ol
Reactant of Route 6
2,2,6,6-tetramethylcyclohexan-1-ol

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